REACTION_CXSMILES
|
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[CH:9]=[CH:10][CH2:11][CH2:12]Cl>C1C=CC=CC=1>[CH:1]1([N:7]2[CH2:12][CH:11]=[CH:10][CH2:9]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
5.19 kg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
1,4-dichlorobutene
|
Quantity
|
13.1 mol
|
Type
|
reactant
|
Smiles
|
ClC=CCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
92 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the solution was added
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
TEMPERATURE
|
Details
|
the reactants were heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to about 50° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the hydrochloride
|
Type
|
CUSTOM
|
Details
|
Carbon dioxide was bubbled into the filtrate
|
Type
|
CUSTOM
|
Details
|
to precipitate excess amine carbonate which
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CUSTOM
|
Details
|
Solvent was removed from the filtrate by distillation under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)N1CC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |